molecular formula C18H15BrN8 B10890839 2-[1-(4-bromo-1H-pyrazol-1-yl)propyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[1-(4-bromo-1H-pyrazol-1-yl)propyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10890839
M. Wt: 423.3 g/mol
InChI Key: LGUQDIKVHSPYRL-UHFFFAOYSA-N
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Description

2-[1-(4-bromo-1H-pyrazol-1-yl)propyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound. This compound is notable for its unique structure, which includes a pyrazole ring, a triazole ring, and a pyrimidine ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-bromo-1H-pyrazol-1-yl)propyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions. The process often starts with the preparation of the pyrazole ring, followed by the formation of the triazole and pyrimidine rings. Common reagents used in these reactions include bromine, hydrazine, and various organic solvents. The reaction conditions usually involve controlled temperatures and pH levels to ensure the correct formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters. Industrial methods might also include purification steps such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-bromo-1H-pyrazol-1-yl)propyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction might yield a more reduced form. Substitution reactions could result in various derivatives of the original compound .

Scientific Research Applications

2-[1-(4-bromo-1H-pyrazol-1-yl)propyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-[1-(4-bromo-1H-pyrazol-1-yl)propyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets in the body. These targets might include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds share the same core structure but have different substituents.

Uniqueness

2-[1-(4-bromo-1H-pyrazol-1-yl)propyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific combination of rings and substituents. This unique structure can result in distinct biological activities and chemical properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H15BrN8

Molecular Weight

423.3 g/mol

IUPAC Name

4-[1-(4-bromopyrazol-1-yl)propyl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C18H15BrN8/c1-2-15(25-10-12(19)8-21-25)16-23-18-14-9-22-27(13-6-4-3-5-7-13)17(14)20-11-26(18)24-16/h3-11,15H,2H2,1H3

InChI Key

LGUQDIKVHSPYRL-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NN2C=NC3=C(C2=N1)C=NN3C4=CC=CC=C4)N5C=C(C=N5)Br

Origin of Product

United States

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